molecular formula C6H15Br2N B1214243 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide CAS No. 3779-42-8

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Cat. No. B1214243
CAS RN: 3779-42-8
M. Wt: 261 g/mol
InChI Key: NNZGNZHUGJAKKT-UHFFFAOYSA-M
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Description

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with a bromide counterion. Such compounds are known for their diverse applications in organic synthesis, material science, and as phase transfer catalysts. They are interesting due to their ionic nature and structural diversity.

Synthesis Analysis

The synthesis of quaternary ammonium bromides typically involves the alkylation of tertiary amines with alkyl bromides. A specific method for synthesizing compounds similar to this compound involves reacting fatty alcohols with epichlorohydrin under alkaline conditions, followed by quaternization with methyl bromide (Wei Xi-lian, 2013).

Molecular Structure Analysis

The molecular structure of quaternary ammonium bromides can be elucidated using single crystal X-ray diffraction methods. For instance, compounds with a similar structure have been shown to form double molecular layers consisting of crossing linear alkyl chains, quaternary amine cations, and bromide ions. These compounds exhibit thermotropic smectic liquid crystal properties (Wei Xi-lian, 2013).

Chemical Reactions and Properties

Quaternary ammonium bromides participate in a variety of chemical reactions, including phase transfer catalysis, where they facilitate the transfer of a reactant from one phase into another where the reaction occurs. They are also involved in palladium-catalyzed amination of aryl bromides and chlorides, indicating their utility in forming C-N bonds at room temperature (J. Hartwig et al., 1999).

Scientific Research Applications

1. pH Sensing

A derivative of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide has been developed as a highly water-soluble fluorescent and colorimetric pH probe. This probe, known as BTABr, is synthesized through a condensation reaction involving benzothiazole-2-carbohydrazide and shows exceptional solubility in water. It demonstrates utility in monitoring acidic and alkaline solutions, with a reversible color/fluorescence change at neutral pH. This makes it a potential candidate for real-time pH sensing in various applications, including intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

2. Molecular and Crystal Structure Analysis

The compound's structure has been analyzed in detail, providing insights into its molecular and crystal configurations. This research contributes to understanding the chemical and physical properties of this compound and its derivatives (Wickramasinhage, McAdam, Hanton, Moratti, & Simpson, 2019).

3. Synthesis of Organic Compounds

This chemical is instrumental in the synthesis of various organic compounds, such as (R)-GABOB and (R)-Carnitine Hydrochloride. These syntheses involve enzymatic resolutions and chemical reactions that highlight the versatility of this compound in organic chemistry (Kamal, Khanna, & Krishnaji, 2007).

4. Application in Surface Science

In the field of surface science, derivatives of this compound have been utilized in studying adsorption and aggregation properties. This research provides insights into the behavior of surfactants, which is crucial for applications in detergents, emulsions, and other colloidal systems (Yoshimura, Kusano, Iwase, Shibayama, Ogawa, & Kurata, 2012).

5. Exploration of Reaction Pathways

Studies involving this compound have provided valuable insights into various reaction pathways, including bromo-amination processes. This research is fundamental in understanding chemical reactions and developing new synthetic methods (Moriyama, Izumisawa, & Togo, 2011).

6. Use in Photovoltaic Properties

The compound and its derivatives have been investigated for their impact on photovoltaic properties, particularly as a cathode buffer layer in polymer solar cells. This research contributes to the development of more efficient and stable solar energy technologies (Do, Hong, Ha, Lim, Won, & Kim, 2014).

Safety and Hazards

The compound is classified as an irritant. It may cause skin and eye irritation, and may be harmful if inhaled . Safety measures include avoiding inhalation of dust/vapor and wearing protective gloves and eye/face protection .

Future Directions

The compound has potential applications in the synthesis of hydrophilic-hydrophobic block copolymers and as a surfactant in the synthesis of ultrathin nano scrolls (NSs) . These applications suggest potential future directions in the fields of polymer chemistry and nanotechnology.

Mechanism of Action

Target of Action

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt . It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers . The primary targets of this compound are the reactants involved in the synthesis of these copolymers .

Mode of Action

The compound acts as a surfactant and a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction . Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers .

Biochemical Pathways

The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have various applications, including the creation of anion exchange membranes . The compound’s action affects the pathways involved in the synthesis of these copolymers .

Pharmacokinetics

Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature .

Result of Action

The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers can be used to create anion exchange membranes . Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .

properties

IUPAC Name

3-bromopropyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZGNZHUGJAKKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCBr.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958832
Record name 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
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Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3779-42-8
Record name 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1)
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Record name 3-Bromopropyltrimethylammonium bromide
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Record name 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide used in material science?

A1: this compound serves as a key reagent in developing anion exchange membranes (AEMs) for applications like water electrolysis. It acts as a grafting agent, introducing quaternary ammonium groups onto polymer backbones. [] These groups provide the membrane with the necessary ion-conducting properties. For instance, researchers successfully grafted it onto poly(carbazole) to create AEMs with high hydroxide ion conductivity and improved alkaline stability. []

Q2: Are there any challenges in using this compound for material modification?

A2: Yes, achieving a high degree of grafting with this compound can be challenging. The proximity of the bromide and ammonium groups can lead to competition between substitution and elimination reactions. [] This competition arises due to the increased acidity of the β-hydrogen. In some cases, this can limit the grafting efficiency, as observed in the synthesis of PDPC-3QA, where only 60% grafting was achieved. []

Q3: Beyond material science, what other research areas utilize this compound?

A3: this compound plays a significant role in synthesizing permanently biocidal materials. Researchers have employed it to introduce quaternary ammonium salt (QAS) groups onto chitosan. [] This modification imparts inherent antimicrobial properties to the chitosan, making it effective against both Gram-negative and Gram-positive bacteria. []

Q4: How does the structure of this compound contribute to its applications?

A4: The structure of this compound is crucial for its functionality. It features a reactive bromide group allowing for nucleophilic substitution reactions. This reactivity enables its use in grafting reactions to modify polymers. [] Additionally, the presence of the quaternary ammonium group imparts a permanent positive charge, beneficial for creating ion-conducting materials and antimicrobial surfaces. [, ]

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